(2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
(2-Bromophenyl)diphenylphosphine oxide is an organophosphorus compound with the chemical formula C18H14BrOP. It is a white crystalline solid that is soluble in nonpolar organic solvents. This compound is used as a precursor to various phosphine ligands and has applications in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromophenyl)diphenylphosphine oxide can be synthesized through several methods. One efficient route involves the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, catalyzed by palladium complexes. The reaction proceeds as follows :
C6H4BrI+HPPh2+Et3N→Ph2P(C6H4Br)+[Et3NH]I
Another method involves the lithiation of (2-bromophenyl)diphenylphosphine with butyl lithium, followed by oxidation to form the oxide derivative .
Industrial Production Methods
Industrial production of (2-Bromophenyl)diphenylphosphine oxide typically involves large-scale coupling reactions using palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)diphenylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxide back to the phosphine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium for lithiation, palladium catalysts for coupling reactions, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include various phosphine ligands and their derivatives, which are used in catalysis and organic synthesis .
Scientific Research Applications
(2-Bromophenyl)diphenylphosphine oxide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor to phosphine ligands in organometallic chemistry and catalysis.
Biology: Investigated for its potential use in biological systems as a ligand for metal complexes.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(2-Tolyl)diphenylphosphine: Similar in structure but with a methyl group instead of a bromine atom.
Triphenylphosphine: Lacks the bromine atom and has three phenyl groups attached to the phosphorus atom.
Diphenylphosphine oxide: Similar but without the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
(2-Bromophenyl)diphenylphosphine oxide is unique due to the presence of the bromine atom, which allows for further functionalization and reactivity in substitution reactions. This makes it a versatile compound in organic synthesis and catalysis .
Properties
CAS No. |
88652-74-8 |
---|---|
Molecular Formula |
C18H14BrOP |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
1-bromo-2-diphenylphosphorylbenzene |
InChI |
InChI=1S/C18H14BrOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
XLHOQZQNHAFORH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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